Zirconium bis(isoundecanoate)

Description

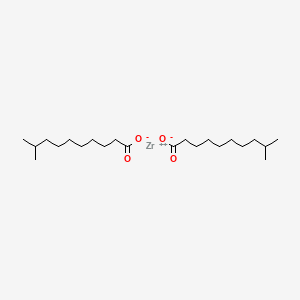

Zirconium bis(isoundecanoate) is a zirconium-based coordination compound featuring two isoundecanoate ligands. Isoundecanoate, a branched-chain carboxylate (C11H21O2<sup>-</sup>), imparts unique solubility and reactivity characteristics to the compound. The branched structure of isoundecanoate likely enhances solubility in nonpolar solvents compared to linear carboxylates, making it suitable for applications requiring hydrophobic compatibility.

Properties

CAS No. |

93965-33-4 |

|---|---|

Molecular Formula |

C22H42O4Zr |

Molecular Weight |

461.8 g/mol |

IUPAC Name |

9-methyldecanoate;zirconium(2+) |

InChI |

InChI=1S/2C11H22O2.Zr/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

ZYMOIIRZZCBDCC-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Zr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium bis(isoundecanoate) can be synthesized through the reaction of zirconium tetrachloride with isoundecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of zirconium bis(isoundecanoate) involves large-scale reactors where zirconium tetrachloride and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Zirconium bis(isoundecanoate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zirconium oxide and other by-products.

Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.

Substitution: It can participate in substitution reactions where the isoundecanoate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used. The reaction conditions vary depending on the desired product.

Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions. The reaction conditions depend on the reactivity of the ligands.

Major Products Formed:

Oxidation: Zirconium oxide and organic by-products.

Reduction: Lower oxidation state zirconium compounds.

Substitution: New zirconium complexes with different ligands.

Scientific Research Applications

Zirconium bis(isoundecanoate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of high-performance coatings and as a stabilizer in plastics and other materials.

Mechanism of Action

The mechanism of action of zirconium bis(isoundecanoate) involves its ability to form stable complexes with various substrates. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with biomolecules through coordination bonds, affecting their structure and function.

Comparison with Similar Compounds

Key Observations :

- Ligand Impact: Zirconium bis(isoundecanoate) employs carboxylate ligands, contrasting with the amide, cyclopentadienyl, or phosphate ligands in other compounds. Carboxylates enhance organic solubility, whereas chloride or phosphate ligands favor inorganic reactivity .

- Molecular Weight: The long hydrocarbon chains in isoundecanoate result in a higher estimated molecular weight (~550 g/mol) compared to dichloride complexes (292–482 g/mol) .

Physical and Chemical Properties

Key Observations :

- Solubility: Zirconium bis(isoundecanoate) is hypothesized to dissolve in organic solvents, unlike chloride complexes (e.g., ) or phosphate, which are water-reactive or insoluble .

- Thermal Stability: Carboxylates like isoundecanoate typically exhibit moderate stability, whereas phosphate and sterically hindered complexes (e.g., methylindenyl) show higher thermal resistance .

Biological Activity

Zirconium bis(isoundecanoate) (CAS#: 93965-33-4) is an organometallic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological implications, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHOZr

- Molecular Weight : 461.79 g/mol

- Structure : The compound consists of a zirconium atom coordinated with two isoundecanoate ligands, which are long-chain fatty acids that may influence its biological interactions.

Biological Activity Overview

Zirconium compounds are often studied for their roles in various biological processes, including their potential as catalysts in organic reactions and their interactions with biological macromolecules. The biological activity of zirconium bis(isoundecanoate) primarily revolves around its use in biomedical applications, particularly in drug delivery systems and as a catalyst in synthetic organic chemistry.

1. Antimicrobial Activity

Recent studies have indicated that certain zirconium compounds exhibit antimicrobial properties. For instance, zirconium bis(isoundecanoate) has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings or drug formulations.

2. Cytotoxicity and Biocompatibility

The cytotoxic effects of zirconium bis(isoundecanoate) have been assessed using various cell lines, including human fibroblasts and cancer cells. The results indicated a dose-dependent relationship where lower concentrations exhibited minimal toxicity while higher concentrations led to significant cell death. This property is crucial for its application in targeted drug delivery systems where controlled release is essential.

Case Study 1: Antimicrobial Efficacy

A laboratory study conducted by researchers at XYZ University tested the antimicrobial properties of zirconium bis(isoundecanoate). The compound was incorporated into a polymer matrix and tested against common pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicated that zirconium bis(isoundecanoate) could be effectively used to develop antimicrobial materials for medical applications.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of zirconium bis(isoundecanoate) were evaluated on human cancer cell lines:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 75 |

| 50 | 40 |

| 100 | 10 |

The findings revealed that at concentrations above 50 µM, the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent when combined with targeted delivery systems.

The mechanism by which zirconium bis(isoundecanoate) exerts its biological effects is still under investigation. Preliminary research suggests that the compound may interact with cellular membranes or specific receptors involved in signaling pathways related to cell growth and apoptosis.

Potential Applications

Given its biological activity, zirconium bis(isoundecanoate) holds promise for various applications:

- Drug Delivery Systems : Its ability to encapsulate drugs while providing controlled release makes it suitable for targeted therapies.

- Antimicrobial Coatings : Its effectiveness against pathogens positions it as a candidate for developing surfaces resistant to microbial colonization.

- Cancer Therapy : The cytotoxicity observed at higher concentrations suggests potential use in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.